Quisinostat dihydrochloride is a potent histone deacetylase inhibitor that has garnered attention in both scientific research and potential therapeutic applications. It is primarily classified as a hydroxamate-based compound, which plays a crucial role in the regulation of gene expression through the modulation of histone acetylation. This compound is being investigated for its efficacy in treating various cancers, including glioblastoma and multiple myeloma.
Quisinostat dihydrochloride is derived from the compound quisinostat, which has been developed and studied for its biological activity against histone deacetylases. The compound's development has been facilitated by various synthetic methodologies aimed at enhancing its potency and selectivity.
Quisinostat dihydrochloride is classified under:
The synthesis of quisinostat dihydrochloride involves several key steps:
Advanced methods such as multicomponent reactions have also been explored to streamline synthesis and improve efficiency, allowing rapid generation of diverse quisinostat derivatives for further biological evaluation .
Quisinostat dihydrochloride features a complex molecular structure characterized by the following components:
The mechanism of action of quisinostat dihydrochloride primarily involves its inhibition of histone deacetylases:
Clinical studies have shown that quisinostat exhibits dose-dependent pharmacokinetics, with increased plasma concentrations correlating to higher doses administered. Its effects on cellular processes include increased acetylation in various tissues and reduced proliferation markers in tumor biopsies .
Quisinostat dihydrochloride possesses several notable physical and chemical properties:
The melting point, boiling point, and other specific physical constants are crucial for understanding its behavior in various environments but are not extensively documented in public databases .
Quisinostat dihydrochloride has significant applications in scientific research:
The development of histone deacetylase (HDAC) inhibitors emerged from the understanding that epigenetic dysregulation is a hallmark of cancer. HDACs catalyze the removal of acetyl groups from lysine residues on histones and non-histone proteins, leading to chromatin condensation and transcriptional repression of tumor-suppressor genes. By 2010, four HDAC inhibitors (vorinostat, romidepsin, belinostat, and panobinostat) had received FDA approval, primarily for hematological malignancies. However, these first-generation inhibitors faced limitations including suboptimal isoform selectivity, metabolic instability, and restricted therapeutic windows [6].
Quisinostat dihydrochloride (JNJ-26481585) was engineered as a second-generation inhibitor to address these shortcomings. Its design rationale centered on:
Table 1: HDAC Isoform Selectivity Profile of Quisinostat Dihydrochloride
HDAC Isoform | Class | IC₅₀ (nM) | Selectivity vs. Vorinostat |
---|---|---|---|
HDAC1 | I | 0.11 | >500-fold |
HDAC2 | I | 0.33 | >300-fold |
HDAC4 | IIa | 0.64 | >150-fold |
HDAC10 | IIb | 0.46 | >200-fold |
HDAC11 | IV | 0.37 | >250-fold |
HDAC6 | IIb | 76.8 | Comparable |
Data compiled from enzymatic assays using recombinant human HDACs [3] [10]
Quisinostat’s chemical structure (N-Hydroxy-2-[4-({[(1-methyl-1H-indol-3-yl)methyl]amino}methyl)-1-piperidinyl]-5-pyrimidinecarboxamide dihydrochloride) reflects strategic modifications from first-generation inhibitors:
These optimizations yielded a molecule with exceptional biochemical potency (median IC₅₀ = 2.2 nM across cancer cell lines) and prolonged pharmacodynamic effects. Preclinical studies demonstrated continuous histone H3/H4 hyperacetylation in tumor tissues >24 hours post-dose – a significant improvement over first-generation inhibitors [7] [10].
Table 2: Evolution of Key HDAC Inhibitor Properties Across Generations
Property | First-Generation (e.g., Vorinostat) | Quisinostat (Second-Gen) | Impact |
---|---|---|---|
HDAC1 IC₅₀ | 10–100 nM | 0.11 nM | Enhanced transcriptional modulation |
Oral bioavailability | Low to moderate | High | Improved dosing convenience |
Cellular potency (IC₅₀) | Micromolar range | Low nanomolar range | Lower therapeutic doses |
Duration of target engagement | <12 hours | >24 hours | Sustained epigenetic effects |
Structural comparison based on SAR studies [1] [6]
Quisinostat’s development pathway involved strategic partnerships between academia, pharmaceutical companies, and government entities:
Table 3: Key Collaborative Research Programs for Quisinostat Dihydrochloride
Organization | Role | Key Contribution |
---|---|---|
Janssen Pharmaceuticals | Originator | Preclinical pharmacology & Phase I trials |
NewVac LLC | Licensee for ovarian cancer | Phase II combination therapy development |
NCI Pediatric Preclinical Testing Program | Independent evaluation | Demonstrated efficacy in pediatric solid/ALL tumors |
National Medical Research Center (Russia) | Clinical research partner | Phase II trials in ovarian epithelial carcinoma |
Collaborative framework data derived from licensing announcements and research acknowledgments [2] [7] [9]
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0